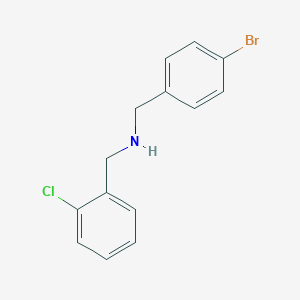![molecular formula C19H17BrClN3O B283639 (4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one is a chemical compound that belongs to the category of pyrazolone derivatives. It is commonly known as Bromophenacyl bromide and is used in scientific research for various purposes.
作用机制
Bromophenacyl bromide works by reacting with the amino acid residues in proteins, particularly cysteine and histidine. This reaction results in the formation of covalent bonds between the compound and the protein, which can alter the protein's structure and function. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on proteins.
Biochemical and Physiological Effects:
Bromophenacyl bromide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes and ion channels. However, the compound's effects on human cells and tissues are not fully understood, and further research is needed to assess its safety and efficacy.
实验室实验的优点和局限性
Bromophenacyl bromide has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications, including protein labeling and crosslinking. However, the compound has some limitations. It can be toxic to cells at high concentrations, and its effects on proteins can vary depending on the specific amino acid residues it reacts with. Researchers must be careful when using this compound and should follow proper safety protocols.
未来方向
There are several future directions for research on Bromophenacyl bromide. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Researchers are also investigating its effects on specific proteins and enzymes, which could lead to the development of new drugs and treatments. Additionally, further studies are needed to assess the compound's safety and efficacy in human cells and tissues.
合成方法
Bromophenacyl bromide can be synthesized by reacting 4-bromo-2-methylacetophenone with 3-chloro-4-methylaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This synthesis method has been reported in various research articles and is considered reliable.
科学研究应用
Bromophenacyl bromide is widely used in scientific research as a reagent for the detection and quantification of proteins. It is used to label proteins with fluorescent dyes, allowing for their visualization and analysis. This compound is also used to crosslink proteins and nucleic acids, which can aid in the study of protein-protein interactions and gene expression.
属性
分子式 |
C19H17BrClN3O |
|---|---|
分子量 |
418.7 g/mol |
IUPAC 名称 |
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H17BrClN3O/c1-11-4-6-15(9-17(11)21)22-10-16-13(3)23-24(19(16)25)18-7-5-14(20)8-12(18)2/h4-10,22H,1-3H3/b16-10- |
InChI 键 |
YOKIQETVSDCCNQ-YBEGLDIGSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N/C=C\2/C(=NN(C2=O)C3=C(C=C(C=C3)Br)C)C)Cl |
SMILES |
CC1=C(C=C(C=C1)NC=C2C(=NN(C2=O)C3=C(C=C(C=C3)Br)C)C)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC=C2C(=NN(C2=O)C3=C(C=C(C=C3)Br)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![N-benzyl-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283568.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
